9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- 9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 112089-16-4
VCID: VC17328140
InChI: InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl2N5
Molecular Weight: 322.2 g/mol

9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-

CAS No.: 112089-16-4

Cat. No.: VC17328140

Molecular Formula: C14H13Cl2N5

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- - 112089-16-4

Specification

CAS No. 112089-16-4
Molecular Formula C14H13Cl2N5
Molecular Weight 322.2 g/mol
IUPAC Name 9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine
Standard InChI InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3
Standard InChI Key NTQXBKWUNNGHOW-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- is C₁₄H₁₃Cl₂N₅, with a molecular weight of 322.2 g/mol. Its IUPAC name, 9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine, reflects the substitution pattern: a 3,4-dichlorobenzyl group at the purine’s N9 position and dimethylamino groups at C6. The compound’s stereochemistry and electronic properties are critical to its interactions with biological targets.

Key Identifiers

PropertyValue
CAS Number112089-16-4
Molecular FormulaC₁₄H₁₃Cl₂N₅
Molecular Weight322.2 g/mol
InChIInChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3
Canonical SMILESCN(C)C1=NC=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl

The dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability, while the dimethylamino group may participate in hydrogen bonding or electrostatic interactions with biological targets .

Synthesis and Manufacturing

The synthesis of this compound typically involves alkylation of a purine precursor with 3,4-dichlorobenzyl chloride. A base such as potassium carbonate facilitates deprotonation of the purine’s N9 position, enabling nucleophilic substitution. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Comparison with Related Purine Derivatives

CompoundCAS NumberKey SubstitutionsPotential Application
6-Chloropurine87-42-3Cl at C6Nucleotide synthesis
PI3Kδ Inhibitor (Patent)-Quinazolin-4-one linkageOncology
Target Compound112089-16-4Dichlorobenzyl, dimethylKinase inhibition (hypothesized)

The dichlorobenzyl group in 112089-16-4 distinguishes it from simpler purines, potentially enhancing target selectivity .

Future Research Directions

  • Target Identification: High-throughput screening to elucidate protein targets.

  • SAR Studies: Modifying the dichlorophenyl or dimethylamino groups to optimize potency.

  • Toxicological Profiling: Assessing in vitro and in vivo safety.

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